molecular formula C24H20Cl2N4OS B2891043 2,4-Dichlorophenyl 1-(2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-YL)ethyl ether CAS No. 477858-76-7

2,4-Dichlorophenyl 1-(2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-YL)ethyl ether

カタログ番号: B2891043
CAS番号: 477858-76-7
分子量: 483.41
InChIキー: UOGRWJBQRDTLJI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2,4-Dichlorophenyl 1-(2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl)ethyl ether is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 2,4-dichlorophenyl ether group at the 7-position and a thienyl-pyrrole moiety at the 2-position.

特性

IUPAC Name

7-[1-(2,4-dichlorophenoxy)ethyl]-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N4OS/c1-14-4-5-15(2)29(14)21-9-11-32-24(21)19-13-23-27-10-8-20(30(23)28-19)16(3)31-22-7-6-17(25)12-18(22)26/h4-13,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGRWJBQRDTLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C(C)OC5=C(C=C(C=C5)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2,4-Dichlorophenyl 1-(2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-YL)ethyl ether represents a complex structure that incorporates multiple heterocyclic moieties. Its biological activity is of significant interest due to the potential therapeutic applications in various diseases, particularly in oncology and neurology.

Chemical Structure

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The structure can be summarized as follows:

ComponentDescription
Base Structure Pyrazolo[1,5-a]pyrimidine
Substituents 2,4-Dichlorophenyl group and a pyrrole-thiophene linkage

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific kinases or polymerases, disrupting cellular signaling and proliferation pathways.
  • Receptor Modulation : It could interact with receptors involved in inflammatory responses or cancer progression.

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance:

  • A study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their cytotoxic effects against human breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that certain modifications to the aryl ring could enhance anticancer activity significantly .

Anti-inflammatory Effects

Compounds containing the pyrazolo framework have shown promise in reducing inflammation through the inhibition of microglial activation. This mechanism is particularly relevant for neurodegenerative diseases such as Parkinson's disease .

Study 1: Anticancer Evaluation

In a recent study involving synthesized pyrazolo[1,5-a]pyrimidines, several compounds were screened against MDA-MB-231 cell lines using the MTT assay. The findings indicated that while some compounds exhibited growth inhibition, others did not show significant activity. The structure-activity relationship (SAR) highlighted that specific substitutions could enhance efficacy .

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective potential of related compounds in models of Parkinson's disease. The results suggested that these compounds could mitigate neuronal loss by modulating inflammatory pathways .

Data Table: Summary of Biological Activities

Activity TypeTarget Cell Line/ModelObserved EffectReference
AnticancerMDA-MB-231Variable growth inhibition
Anti-inflammatoryMicroglial cellsReduced activation
General CytotoxicityVarious cancer cell linesSignificant cytotoxic effects observed

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The target compound’s uniqueness lies in its substitution pattern:

  • 7-position : 2,4-Dichlorophenyl ether group (electron-withdrawing, lipophilic).
  • 2-position : Thienyl-pyrrole substituent (electron-rich, planar aromatic system).

Comparison with Pyrazolopyrimidine Derivatives

Table 1: Structural and Physicochemical Comparison
Compound Name (Source) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound Not explicitly provided ~500 (estimated) 2,4-Dichlorophenyl ether, thienyl-pyrrole High lipophilicity (Cl substituents); potential steric hindrance from thienyl group
2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine C24H19F3N4OS 492.49 4-Methoxyphenyl, trifluoromethyl Enhanced electron-withdrawing effects (CF3); moderate solubility in polar solvents
7-(2,4-Dichlorophenyl)-2-methylsulfanyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile C15H8Cl2N4S 353.22 2,4-Dichlorophenyl, methylsulfanyl Crystalline structure (X-ray confirmed); S-methyl group enhances stability
Diethyl 8-cyano-7-(4-nitrophenyl)tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) C28H24N4O6 512.52 4-Nitrophenyl, cyano High melting point (243–245°C); nitro group contributes to redox activity

Spectral and Electronic Comparisons

  • NMR Shifts : Analogous pyrazolopyrimidines exhibit distinct chemical shifts in regions influenced by substituents. For example, trifluoromethyl (CF3) and methoxy groups in cause downfield shifts in ¹H NMR due to electron-withdrawing effects, whereas the target compound’s dichlorophenyl ether may similarly deshield nearby protons .
  • Crystallography : The methylsulfanyl-substituted derivative in forms stable crystals, suggesting that bulky substituents (e.g., thienyl-pyrrole in the target) might hinder crystallization.

Functional Implications

  • Lipophilicity : The 2,4-dichlorophenyl group in the target compound likely increases logP compared to the 4-methoxyphenyl analog in , enhancing membrane permeability but reducing aqueous solubility.
  • Electronic Effects : The thienyl-pyrrole moiety may donate electron density to the pyrazolopyrimidine core, contrasting with the electron-deficient nature of CF3 or nitro groups in analogs .

Research Findings and Inferences

While direct bioactivity data for the target compound are absent, insights from analogs suggest:

  • Medicinal Potential: Pyrazolopyrimidines are explored as kinase inhibitors; the dichlorophenyl group could modulate target binding .
  • Materials Science : Planar thienyl-pyrrole systems may enable applications in organic electronics, akin to other heterocyclic semiconductors.

Q & A

Q. What are the critical parameters for optimizing the synthesis of pyrazolo[1,5-a]pyrimidine derivatives like this compound?

Methodological Answer: Synthesis optimization requires precise control of reaction conditions. For pyrazolo[1,5-a]pyrimidine cores, key steps include:

  • Temperature : Maintain 80–100°C during cyclization to avoid side reactions (e.g., decomposition of thiophene or pyrrole substituents) .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity of electron-deficient intermediates, while ethers (THF) improve regioselectivity in heterocycle formation .
  • Catalysis : Use Pd catalysts for cross-coupling reactions involving thienyl or pyrrole groups to ensure high yields (70–85%) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combine multiple analytical techniques:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond angles and dihedral angles between the pyrazolo[1,5-a]pyrimidine core and substituents (mean C–C bond length: ~1.47 Å; R factor <0.05) .
  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions (e.g., 2,4-dichlorophenyl protons appear as doublets at δ 7.2–7.5 ppm; pyrimidine carbons resonate at δ 150–160 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks with <2 ppm error .

Q. What strategies mitigate solubility challenges during in vitro assays for this compound?

Methodological Answer:

  • Solvent Systems : Use DMSO for initial stock solutions (≤10% v/v) to prevent precipitation. For aqueous buffers, add co-solvents like PEG-400 (5–10%) or cyclodextrins (e.g., HP-β-CD) to enhance solubility .
  • Derivatization : Introduce polar groups (e.g., hydroxyl or carboxylate) at non-critical positions while preserving the pyrazolo[1,5-a]pyrimidine core’s bioactivity .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 2,5-dimethylpyrrole vs. thienyl) influence this compound’s pharmacological activity?

Methodological Answer:

  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution. The 2,5-dimethylpyrrole group increases electron donation to the pyrimidine ring, enhancing binding to kinase ATP pockets .
  • SAR Studies : Compare IC50_{50} values against analogs with substituent variations. For example, replacing the thienyl group with phenyl reduces inhibitory potency by ~40% in kinase assays .

Q. What experimental approaches resolve contradictions in reported biological activity data for similar pyrazolo[1,5-a]pyrimidines?

Methodological Answer:

  • Assay Standardization : Replicate assays under identical conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity studies) .
  • Metabolic Stability Tests : Use hepatic microsomes to assess if conflicting bioactivity arises from differential metabolite profiles (e.g., CYP3A4-mediated oxidation of thiophene rings) .

Q. How can researchers design crystallization protocols for this compound to enable SC-XRD analysis?

Methodological Answer:

  • Solvent Screening : Test slow evaporation in mixed solvents (e.g., dichloromethane:hexane, 1:3) to obtain diffraction-quality crystals .
  • Temperature Gradients : Gradually cool saturated solutions from 50°C to 4°C over 48 hours to control nucleation .

Q. What role do non-covalent interactions (e.g., π-π stacking, halogen bonding) play in this compound’s target binding?

Methodological Answer:

  • Cocrystallization with Targets : Resolve ligand-protein complexes via SC-XRD to identify interactions. The 2,4-dichlorophenyl group participates in halogen bonds with kinase hinge regions (Cl···O distances: ~3.2 Å) .
  • Molecular Dynamics Simulations : Analyze binding free energy contributions using MM-PBSA/GBSA methods .

Methodological Notes

  • Data Contradictions : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
  • Experimental Design : Align synthetic routes with QbD (Quality by Design) principles, prioritizing critical quality attributes (CQAs) like purity (>95% by HPLC) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。